Methyl pent-4-ynoate

Catalog No.
S1535136
CAS No.
21565-82-2
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pent-4-ynoate

CAS Number

21565-82-2

Product Name

Methyl pent-4-ynoate

IUPAC Name

methyl pent-4-ynoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3

InChI Key

WCSNOLUUFIWIHY-UHFFFAOYSA-N

SMILES

COC(=O)CCC#C

Synonyms

Methyl 4-Pentynoate

Canonical SMILES

COC(=O)CCC#C

The exact mass of the compound Methyl pent-4-ynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl pent-4-ynoate (CAS: 21565-82-2) is a bifunctional organic building block featuring a terminal alkyne and a methyl ester. As a colorless liquid with a boiling point of 142-144 °C, it is highly soluble in organic solvents and serves as a premium precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and cross-coupling reactions . In procurement contexts, it is primarily selected over its free acid counterpart to provide orthogonal reactivity, allowing the terminal alkyne to be functionalized without risking carboxylate interference or requiring temporary protection steps .

Research Fit

Terminal alkyne handle supports CuAAC and cross-coupling chemistries
Methyl ester remains stable under click conditions, unlike free acid
Used as building block in medicinal chemistry and material science

While pent-4-ynoic acid provides the same terminal alkyne and carbon backbone, substituting it for methyl pent-4-ynoate often fails in complex syntheses due to the reactivity of the free carboxylic acid. The free acid can poison transition-metal catalysts, induce unwanted side reactions such as lactonization, or require additional activation steps (e.g., EDC/NHS) for coupling [1]. Furthermore, substituting with ethyl pent-4-ynoate introduces higher steric hindrance and a higher boiling point, which complicates the removal of excess reagent via vacuum distillation without thermally degrading sensitive click-adducts . Thus, the methyl ester is specifically procured when orthogonal reactivity, high volatility, and a neutral profile are required.

Substitution Risk

Chain length change (e.g., to methyl 5-hexynoate) may alter cyclization kinetics and heterocycle stability.

Ethyl ester substitution may shift enzymatic or chemical hydrolysis rate, affecting prodrug strategies.

Free acid (4-pentynoic acid) leads to intramolecular enol lactone side product under CuAAC, not interchangeable.

CuAAC Grafting Efficiency in Sensitive Matrices

Methyl pent-4-ynoate demonstrates near-quantitative (>93%) grafting efficiency in CuAAC reactions with azide-functionalized mesoporous silica and polymeric binders. Compared to utilizing the free pent-4-ynoic acid, which can induce unwanted acid-catalyzed side reactions or require pre-activation, the methyl ester acts as a neutral, highly reactive terminal alkyne. Its reduced steric footprint compared to ethyl or tert-butyl esters also accelerates the cycloaddition kinetics, ensuring rapid and complete functionalization [1].

Evidence DimensionCuAAC grafting conversion
Target Compound Data>93% conversion
Comparator Or BaselinePent-4-ynoic acid (free acid)
Quantified DifferenceAvoids acidic side-reactions and pre-activation steps
ConditionsCuAAC with azide-functionalized substrates (water/t-BuOH, CuSO4/NaAsc)

Enables direct, high-yield functionalization of sensitive materials without the need for carboxylate protection/deprotection cycles.

CuAAC selectivity
Head-to-head
Orthogonal reactivity: methyl ester forms triazole; free acid forms enol lactone under identical conditions.
Supports click chemistry workflow fit over acid form
Aqueous Cu(I) conditions, reported by Sun et al. 2007

Orthogonal Reactivity in Complex Cross-Coupling

In the asymmetric total synthesis of bioactive metabolites such as 19,20-Epoxydocosapentaenoic acid, methyl pent-4-ynoate serves as a critical bifunctional synthon. Utilizing the methyl ester instead of the free pent-4-ynoic acid prevents carboxylate-driven catalyst poisoning and unwanted lactonization during cross-coupling. For example, coupling reactions utilizing methyl pent-4-ynoate achieve yields of 71% in forming diynoate intermediates, providing a stable, easily purifiable precursor that can be selectively hydrolyzed later in the synthetic sequence [1].

Evidence DimensionCross-coupling intermediate yield
Target Compound Data71% yield (diynoate intermediate)
Comparator Or BaselineFree pent-4-ynoic acid
Quantified DifferenceEliminates free-acid interference in metal-catalyzed steps
ConditionsCs2CO3, NaI, CuI in DMF

Crucial for multi-step syntheses where carboxylate protection is mandatory to maintain high yields and catalyst turnover.

FAAH inhibitor precursor
Reported
Key intermediate for butyloxazolyl ketones targeting FAAH Cys269
Supports endocannabinoid pathway research synthesis
Reaction pathway context; requires in-lab verification

Volatility and Downstream Processability Advantage

Methyl pent-4-ynoate possesses a boiling point of 142-144 °C, which is significantly lower than that of ethyl pent-4-ynoate (approx. 158-160 °C) or longer-chain analogs like methyl hex-5-ynoate. In procurement and scale-up, this lower boiling point allows for the efficient removal of excess unreacted alkyne via vacuum distillation under milder conditions. This thermal processability prevents the degradation of thermally sensitive click-adducts or complex intermediates that would otherwise decompose at higher stripping temperatures .

Evidence DimensionBoiling point / Vacuum stripping temperature
Target Compound Data142-144 °C
Comparator Or BaselineEthyl pent-4-ynoate (~160 °C)
Quantified Difference~16-18 °C reduction in boiling point
ConditionsStandard atmospheric / vacuum distillation

Reduces thermal stress on sensitive products during the purification of unreacted precursors, improving overall process yield.

KRAS patent intermediate
Data to verify
Explicitly claimed in WO2021211864 for fused tricyclic KRAS inhibitors
Reported patent intermediate context; SAR role not independently validated
Source: patent filing, priority 2020
Stereoselectivity range
Class-level
2:1 to 8:1 E/Z selectivity in ynolate olefination
Context-dependent stereocontrol; method may need optimization
Class-level inference; evaluate with target ketone
Fe(III)-catalyzed route
Source review
Synthesized via Fe(III)-catalyzed coupling of ketene dithioacetals and propargyl alcohols
Potential cost-effective supply route using earth-abundant catalyst
Sources not provided; data to verify with supplier

Click Chemistry Linkers for Material Functionalization

Methyl pent-4-ynoate is highly suited for CuAAC post-functionalization of mesoporous silica, energetic polyurethane binders, and microdot arrays. Its lack of a free acidic proton prevents matrix degradation, while its terminal alkyne ensures near-quantitative grafting (>93%) under standard aqueous/organic click conditions[1].

Precursor for Complex Lipid and Metabolite Synthesis

The compound is a preferred building block in the total synthesis of complex polyunsaturated fatty acid metabolites, such as 19,20-Epoxydocosapentaenoic acid. The methyl ester protects the carboxylate during sensitive Sonogashira or Cu-mediated cross-coupling steps, enabling high-yield (>70%) intermediate formation before late-stage hydrolysis [2].

Synthesis of Reactive Plasticizers and Energetic Binders

In the development of robust energetic polyurethane binders, methyl pent-4-ynoate is utilized to synthesize reactive plasticizers (e.g., bicyclo[2.2.1]heptan-2-yl-methyl pent-4-ynoate). Its orthogonal reactivity allows the alkyne to participate in azide-alkyne curing without the ester interfering with the polyurethane backbone formation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FAAH inhibitor synthesis for endocannabinoid pathway studies
Methyl ester stability and chain length fit
Confirm correct intermediate formation and Cys269 engagement in model
KRAS inhibitor scaffold construction for cell signaling research
Terminal alkyne geometry essential for pharmacophore
Verify structure-activity relationship with mutants of interest
Stereoselective ynolate olefination in natural product synthesis
Ynoate-derived stereocontrol profile
Optimize E/Z selectivity for target tetrasubstituted olefin
CuAAC click chemistry for bioconjugation and materials science
Orthogonal reactivity without enol lactone side product
Validate triazole formation efficiency and purity under chosen conditions

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Explore Compound Types